Isododecyl acrylate is a monofunctional acrylic monomer characterized by the chemical formula . It is a colorless liquid with a weak odor, primarily utilized in the production of polymers and copolymers. These materials are widely used in various applications, including adhesives, coatings, and sealants, due to their excellent flexibility, adhesion, and chemical resistance . The compound is synthesized through the esterification of acrylic acid with isodecyl alcohol, typically involving a catalyst and specific reaction conditions to optimize yield and purity .
Isododecyl acrylate is produced from the reaction between acrylic acid and isodecyl alcohol. It falls under the category of acrylate esters, which are known for their ability to undergo polymerization. The compound's unique properties make it suitable for applications requiring hydrophobic characteristics . It is classified as a hazardous substance under the Globally Harmonized System due to its potential to cause skin sensitization and respiratory irritation .
The synthesis of isododecyl acrylate typically involves an esterification reaction where acrylic acid reacts with isodecyl alcohol. The process can be summarized as follows:
In industrial settings, similar methods are employed but on a larger scale, ensuring efficient production while adhering to safety and environmental regulations.
Isododecyl acrylate has a molecular weight of approximately 212.33 g/mol. Its structure consists of a long hydrophobic carbon chain derived from isodecyl alcohol attached to an acrylic acid moiety, which contains a vinyl group allowing for polymerization.
This structure highlights the presence of both hydrophobic (the carbon chain) and reactive (the vinyl group) components essential for its application in polymer chemistry .
Isododecyl acrylate undergoes several key chemical reactions:
These reactions are crucial for developing materials with tailored properties for specific applications.
The mechanism of action for isododecyl acrylate primarily involves its polymerization process. When exposed to heat or light, free radicals are generated that initiate the polymerization of the vinyl groups present in the acrylate structure.
In biomedical applications, isododecyl acrylate has been shown to promote vascularization through mechanisms involving macrophage polarization and the secretion of growth factors such as insulin-like growth factor 1 .
These properties highlight its suitability for industrial applications while also necessitating careful handling protocols.
Isododecyl acrylate finds extensive use across various scientific fields:
The versatility of isododecyl acrylate makes it an essential compound in both research and industrial applications, contributing significantly to advancements in material science and engineering.
The industrial synthesis of isodecyl acrylate (IDA) employs continuous esterification of acrylic acid with isodecanol derived from propylene trimer. This process occurs in a toluene solvent environment with sulfuric acid catalysis (0.5-1.5 wt%) at 90-120°C, achieving >95% conversion within 4-6 hours [9]. Crucially, the reaction system incorporates inhibitor systems to prevent premature polymerization:
Post-reaction purification involves:
Table 1: Industrial Production Parameters for IDA Synthesis
Process Variable | Optimal Range | Function/Impact |
---|---|---|
Reaction Temperature | 90-120°C | Balances kinetics vs. inhibitor effectiveness |
Sulfuric Acid Loading | 0.5-1.5 wt% | Higher loadings accelerate side-product formation |
MEHQ Concentration | 200-400 ppm | Prevents Michael addition side reactions |
Solvent Ratio (Toluene) | 30-40% w/w | Azeotropic water removal |
Oxygen Concentration | 3-5% v/v | Stabilizes inhibitor system |
This methodology yields technical-grade IDA (≥90% purity) with residual isodecanol <0.5% and acid number <0.1 mg KOH/g – specifications critical for polymerization performance [9].
Recent advances focus on heterogeneous catalysis to overcome limitations of homogeneous sulfuric acid systems:
Pioneering redox-neutral pathways utilize ethylene and CO₂ via Ni(0)/dtbpe catalyst systems (dtbpe = 1,2-bis(di-tert-butylphosphino)ethane), forming nickelalactone intermediates that undergo β-hydride elimination to acrylate precursors. This approach demonstrates atom economy but currently achieves only TONs <20 under demanding conditions (80°C, 50 bar CO₂/C₂H₄) [6].
Table 2: Catalytic Performance Comparison for IDA Synthesis
Catalyst Type | Temperature (°C) | Yield (%) | Advantages | Challenges |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | 90-120 | >95 | High throughput, low cost | Corrosion, neutralization waste |
ZrO₂-SO₃H (Heterogeneous) | 100 | 92 | Recyclable, reduced waste | Deactivation after 5 cycles |
Lipase B (Immobilized) | 60 | 88 | High selectivity, mild conditions | Low space-time yield |
Ni(0)/dtbpe (Redox) | 80 | <40 (TON) | CO₂ utilization | High pressure, low TON |
IDA's hydrophobic isodecyl chain enables precise engineering of copolymer properties through advanced polymerization techniques:
RAFT (Reversible Addition-Fragmentation Chain Transfer):
ATRP (Atom Transfer Radical Polymerization):
UV-Curable Formulations:
Table 3: Copolymer Properties with IDA Comonomer
Copolymer System | IDA Content (wt%) | Key Property Enhancement | Application Target |
---|---|---|---|
IDA/Butyl acrylate | 25-35 | Tack force ↑ 40%, holding power >72h | Pressure-sensitive adhesives |
IDA/Styrene/MAH | 15-20 | Hydrophobicity (CA 105°), flexibility ↑ | Water-repellent coatings |
IDA/Photomer 4810 | 30-40 | Cure speed ↑ 3x, adhesion to PE | UV-flexographic inks |
The tertiary hydrogen at the isodecyl chain's branch point (C9-C10) enables intramolecular chain transfer during free-radical polymerization, generating mid-chain radicals (MCRs). This process occurs through:
Backbiting Kinetics:
Branching Consequences:
Quantitative Branch Control:
The competing pathways of MCR propagation versus scission dictate polymer architecture. Microreactor-based studies reveal:
Backbiting Kinetics:
β-Scission Dynamics:
Microreactor-Enabled Insights:
d[IDA]/dt = -k<sub>p</sub>[R•][M] - k<sub>tr</sub>[R•][CTA] d[MCR]/dt = k<sub>bb</sub>[R•] - k<sub>β</sub>[MCR]
Where kp = 12,500 L/mol·s, ktr = 230 L/mol·s (for CTA), kbb = 0.45 s⁻¹, kβ = 0.08 s⁻¹ [3] [5]
Table 4: Kinetic Parameters for IDA Polymerization Processes
Reaction Step | Rate Constant (80°C) | Activation Energy (kJ/mol) | Temperature Sensitivity (dlnk/dT) |
---|---|---|---|
Propagation (kp) | 12,500 L/mol·s | 22.3 | 0.035 K⁻¹ |
Backbiting (kbb) | 0.45 s⁻¹ | 25.1 | 0.042 K⁻¹ |
β-Scission (kβ) | 0.08 s⁻¹ | 38.7 | 0.061 K⁻¹ |
Chain Transfer (ktr) | 230 L/mol·s | 18.9 | 0.029 K⁻¹ |
Computational Validation:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3